Topoisomerase IIα Inhibitory Activity – Direct Comparison with Doxorubicin
In a direct enzyme inhibition assay against human Topoisomerase II alpha, Topoisomerase II inhibitor 7 (compound 3a) demonstrated an IC50 of 3.19 μM, compared to the reference compound doxorubicin which showed an IC50 of 2.67 μM under identical experimental conditions [1]. The two compounds exhibited similar potency within the same low-micromolar range, with Topoisomerase II inhibitor 7 showing 1.19× weaker activity than doxorubicin [1].
| Evidence Dimension | Enzyme inhibition potency (IC50 against human Topo IIα) |
|---|---|
| Target Compound Data | 3.19 μM |
| Comparator Or Baseline | Doxorubicin: 2.67 μM |
| Quantified Difference | 1.19× less potent (3.19 / 2.67 = 1.19) |
| Conditions | In vitro human Topoisomerase IIα enzyme assay |
Why This Matters
Confirms that Topoisomerase II inhibitor 7 is a validated TOP2A inhibitor with potency comparable to a clinically established anthracycline reference, providing a reliable baseline for mechanism-of-action studies.
- [1] Nemr MTM, et al. "Design, synthesis and antiproliferative evaluation of new tricyclic fused thiazolopyrimidines targeting topoisomerase II: Molecular docking and apoptosis inducing activity." Bioorganic Chemistry. 2020 Dec;105:104446. doi: 10.1016/j.bioorg.2020.104446. View Source
